molecular formula C23H22FN3O2 B6909263 N-(1-benzyl-2-oxopiperidin-3-yl)-7-fluoro-2-methylquinoline-3-carboxamide

N-(1-benzyl-2-oxopiperidin-3-yl)-7-fluoro-2-methylquinoline-3-carboxamide

Cat. No.: B6909263
M. Wt: 391.4 g/mol
InChI Key: MMMSHGNSYYWKDL-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopiperidin-3-yl)-7-fluoro-2-methylquinoline-3-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a fluoro group at the 7th position, a methyl group at the 2nd position, and a carboxamide group at the 3rd position Additionally, it features a piperidin-3-yl moiety with a benzyl group and an oxo group

Properties

IUPAC Name

N-(1-benzyl-2-oxopiperidin-3-yl)-7-fluoro-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-15-19(12-17-9-10-18(24)13-21(17)25-15)22(28)26-20-8-5-11-27(23(20)29)14-16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13,20H,5,8,11,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMSHGNSYYWKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NC3CCCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-7-fluoro-2-methylquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.

    Formation of the Piperidin-3-yl Moiety: The piperidin-3-yl moiety can be synthesized through the reduction of piperidone derivatives, followed by benzylation using benzyl halides.

    Coupling of the Quinoline and Piperidin-3-yl Moieties: The final coupling step involves the formation of the carboxamide linkage between the quinoline core and the piperidin-3-yl moiety using coupling reagents such as carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-3-yl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxo group in the piperidin-3-yl moiety, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Materials Science: It can be incorporated into polymer matrices to modify the physical and chemical properties of materials.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be screened for activity against various biological targets, including enzymes and receptors.

    Diagnostics: It can be used as a fluorescent probe in imaging techniques due to the presence of the fluoro group.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-7-fluoro-2-methylquinoline-3-carboxamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperidin-3-yl moiety can contribute to the overall conformation and stability of the compound, influencing its biological activity.

Comparison with Similar Compounds

  • N-(1-benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide
  • N-(1-benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
  • 1-benzyl-2-oxopiperidin-3-yl acetate

Comparison:

  • Structural Differences: While these compounds share the piperidin-3-yl moiety, they differ in the substituents on the quinoline core or the acetamide group. For example, the presence of a chloro group or a formylphenoxy group can significantly alter the chemical and biological properties.
  • Unique Features: N-(1-benzyl-2-oxopiperidin-3-yl)-7-fluoro-2-methylquinoline-3-carboxamide is unique due to the combination of the fluoro and methyl groups on the quinoline core, which can enhance its binding affinity and specificity in biological applications.

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